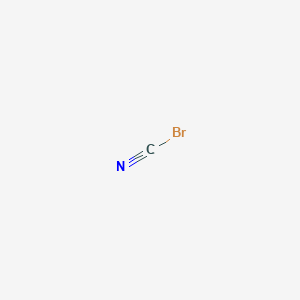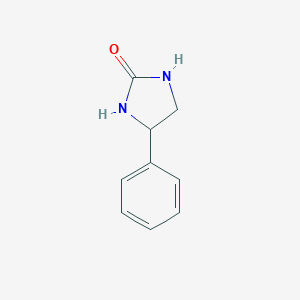
3-Hydroxycarbofuran
Übersicht
Beschreibung
3-Hydroxycarbofuran is a metabolite of carbofuran, which is an insecticide and nematocide. It is one of the less toxic forms that carbofuran is metabolized into, alongside 3-ketocarbofuran. The compound has been studied for its mutagenicity and its ability to induce chromosome aberrations and sister chromatid exchanges in cells .
Synthesis Analysis
The synthesis of 3-hydroxycarbofuran itself is not directly detailed in the provided papers. However, the N-nitroso derivative of 3-hydroxycarbofuran has been synthesized by reacting carbofuran with nitrite under acidic conditions. This process involves extraction, identification by thin-layer chromatography, and purification by silica gel column chromatography .
Molecular Structure Analysis
The molecular structure of 3-hydroxycarbofuran has been confirmed through nuclear magnetic resonance and mass spectroscopy in the context of its N-nitroso derivative. The structure exhibits characteristic absorption spectra, which is indicative of its molecular framework .
Chemical Reactions Analysis
The chemical reactions involving 3-hydroxycarbofuran primarily pertain to its transformation into a nitroso derivative. This derivative has been shown to react positively with Gries reagent, which is a test for the presence of nitroso groups. The reaction products have distinct spectral properties, which are used for structural confirmation .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-hydroxycarbofuran are not detailed in the provided papers, its mutagenicity has been extensively studied. It has been shown to cause mutations in the Ames test with Salmonella typhimurium and to induce chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells. These biological effects suggest that 3-hydroxycarbofuran and its derivatives interact with genetic material, leading to potential mutagenic outcomes .
Relevant Case Studies
The most relevant case study provided is the investigation of the mutagenicity of N-nitroso derivatives of carbofuran, including 3-hydroxycarbofuran. This study utilized the Ames assay with bacterial strains and cytogenetic assays with mammalian cells to determine the mutagenic potential of these compounds. The results indicated that the nitroso derivatives are mutagenic and can induce genetic damage in cells .
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Comparative Metabolism
3-Hydroxycarbofuran is a major metabolite of the carbamate pesticide carbofuran. Studies have investigated its metabolism in various species, such as humans, rats, and mice, focusing on the role of cytochrome P450 enzymes. These studies provide insights into the differential metabolic capacities and risks associated with pesticide exposure in different species (Usmani, Hodgson, & Rose, 2004).
Environmental Monitoring and Food Safety
Research has been conducted on the detection and quantification of 3-hydroxycarbofuran in various environmental and agricultural samples. This includes methods to measure residues in duck liver, soil, water, and crops, which are crucial for assessing environmental contamination and ensuring food safety (Chen et al., 2020), (Otieno et al., 2010).
Analytical Method Development
There is significant research on developing sensitive and specific analytical methods for detecting 3-hydroxycarbofuran. These methods, such as enzyme-linked immunosorbent assays (ELISA) and liquid chromatography, are essential for monitoring its presence in various matrices, including fruits, vegetables, and water (Lan et al., 2019).
Bioremediation Studies
Research on bioremediation focuses on microbial degradation of carbofuran, which generates 3-hydroxycarbofuran as a transformation product. Understanding this process is critical for developing strategies to mitigate environmental pollution caused by pesticides (Park et al., 2022).
Wirkmechanismus
Target of Action
3-Hydroxycarbofuran primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the acetylcholine released into the synaptic cleft . It also plays a role in neuronal apoptosis .
Mode of Action
3-Hydroxycarbofuran acts as a reversible inhibitor of acetylcholinesterase (AChE) . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition suppresses the action of acetylcholine esterase, leading to an accumulation of acetylcholine in the synaptic cleft .
Biochemical Pathways
The degradation of 3-Hydroxycarbofuran has been proposed to occur through three distinct routes :
Pharmacokinetics
The pharmacokinetics of 3-Hydroxycarbofuran and its parent compound, carbofuran, have been studied in vivo in male Sprague-Dawley rats . High-performance liquid chromatography and post-column derivatization were used for the analysis of furathiocarb and its metabolites (carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran) . The study found that carbofuran and 3-hydroxycarbofuran were detected in plasma and urine rather than furathiocarb .
Result of Action
The inhibition of AChE by 3-Hydroxycarbofuran leads to an accumulation of acetylcholine in the synaptic cleft . This can result in continuous stimulation of the muscles, glands, and central nervous system, which can lead to a variety of symptoms including weakness, fatigue, and paralysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxycarbofuran. For instance, in flooded soils, most carbofuran residues remain in the top 10-cm layer and in the surface water . Additionally, carbofuran is highly soluble in water, making it a potential pesticide for groundwater contamination . It breaks down in sunlight, and is metabolized in the soil and degraded in water .
Safety and Hazards
Zukünftige Richtungen
Future research directions could focus on the development of carbohydrate-containing drugs, as 3-Hydroxycarbofuran is a member of the carbamate class of pesticides . Other potential directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Eigenschaften
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSUJRQZTQNSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037506 | |
| Record name | 3-Hydroxycarbofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxy-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxycarbofuran | |
CAS RN |
16655-82-6 | |
| Record name | 3-Hydroxycarbofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16655-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycarbofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxycarbofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYCARBOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7N7A61BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxy-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
| Record name | 3-Hydroxy-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Hydroxycarbofuran exert its toxicity?
A1: 3-Hydroxycarbofuran, similar to its parent compound carbofuran, acts as an acetylcholinesterase (AChE) inhibitor. [] It binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine, leading to acetylcholine accumulation at nerve synapses. [] This disruption of nerve impulse transmission can result in a range of toxic effects. []
Q2: Is 3-Hydroxycarbofuran more or less toxic than carbofuran?
A2: 3-Hydroxycarbofuran exhibits toxicity comparable to carbofuran. [, ] Both compounds are potent AChE inhibitors, though the specific toxicity can vary depending on factors like species, route of exposure, and dose. []
Q3: How does the toxicity of 3-ketocarbofuran, another carbofuran metabolite, compare to 3-Hydroxycarbofuran?
A3: 3-Ketocarbofuran also demonstrates toxicity comparable to carbofuran and 3-Hydroxycarbofuran, acting as a potent AChE inhibitor. [, ]
Q4: Does the final metabolite, 3-keto-7-phenol, exhibit the same toxicity?
A4: Unlike the other metabolites, 3-keto-7-phenol does not display mutagenic effects in vitro. [] This suggests a loss of toxicity as carbofuran undergoes biotransformation into this final metabolite.
Q5: What are the primary pathways for the formation of 3-Hydroxycarbofuran in the environment?
A5: 3-Hydroxycarbofuran is primarily formed through the microbial degradation of carbofuran in soil. [, ] It is also a key metabolite in plants, where carbofuran is transformed into 3-Hydroxycarbofuran and further into 3-ketocarbofuran. []
Q6: How persistent is 3-Hydroxycarbofuran in soil compared to carbofuran?
A7: 3-Hydroxycarbofuran generally degrades faster than carbofuran in soil. [] Studies show that while carbofuran can persist for several weeks in both sterile and natural soils, 3-Hydroxycarbofuran disappears within days in natural soils. []
Q7: What happens to 3-Hydroxycarbofuran after it is formed in soil?
A8: In soil, 3-Hydroxycarbofuran can be further degraded into 3-ketocarbofuran. [] This transformation is often rapid, with 3-ketocarbofuran reaching peak concentrations within a day and then disappearing within days to a week. []
Q8: How is 3-Hydroxycarbofuran metabolized in animals?
A9: In rats, 3-Hydroxycarbofuran is rapidly formed as a significant oxidative metabolite of carbofuran. [] It undergoes enterohepatic circulation and is primarily disposed of through metabolic conjugation. [] This highlights the role of the liver in detoxifying 3-Hydroxycarbofuran.
Q9: What analytical techniques are commonly employed for detecting and quantifying 3-Hydroxycarbofuran in various matrices?
A9: Various analytical techniques have been employed for the detection and quantification of 3-Hydroxycarbofuran:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used due to its high sensitivity and selectivity. [, , ] It involves separating the analyte from the matrix by gas chromatography and subsequently identifying and quantifying it based on its mass-to-charge ratio. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is another common method for analyzing 3-Hydroxycarbofuran. [, , , ] After separation on a chromatographic column, 3-Hydroxycarbofuran can be derivatized with fluorescent tags for enhanced sensitivity. [, , , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods utilizing broad-specific monoclonal antibodies offer rapid and simultaneous detection of carbofuran and 3-Hydroxycarbofuran in food samples. []
Q10: What are the potential environmental risks associated with 3-Hydroxycarbofuran?
A12: As a highly toxic metabolite of carbofuran, 3-Hydroxycarbofuran poses significant risks to the environment, particularly to non-target organisms. Its presence in water sources used for domestic purposes or by animals, even at low concentrations, raises concerns due to its potential for toxicity. [, ]
Q11: How does the presence of carbofuran and its metabolites in water impact wildlife?
A13: The contamination of water sources with carbofuran and its metabolites, including 3-Hydroxycarbofuran, poses a direct threat to aquatic organisms. [, ] Additionally, animals, including those in wildlife conservancies, are at risk of secondary exposure through the consumption of contaminated water from rivers, ponds, and dams located near agricultural areas where these pesticides are used. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



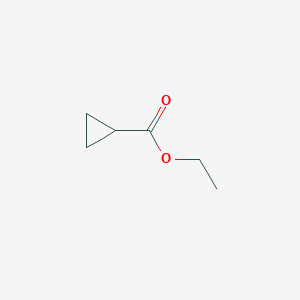


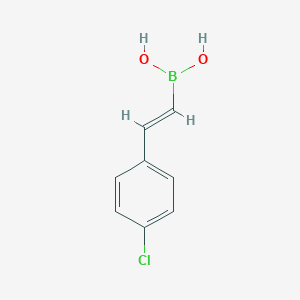
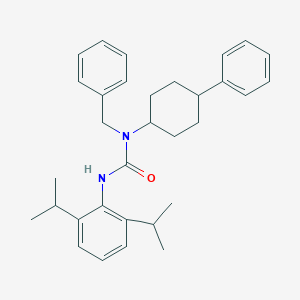

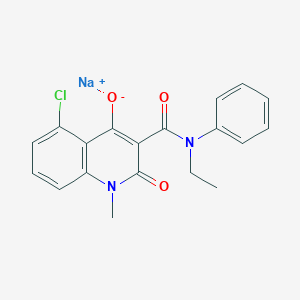
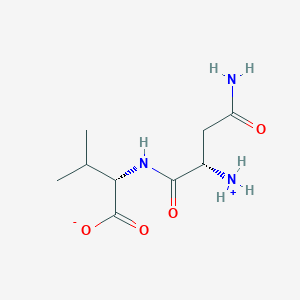
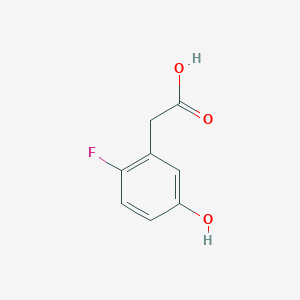

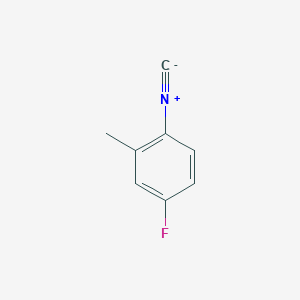
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
